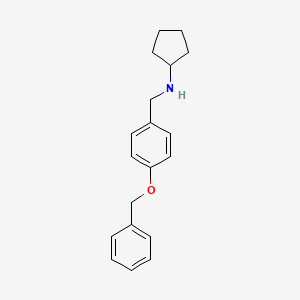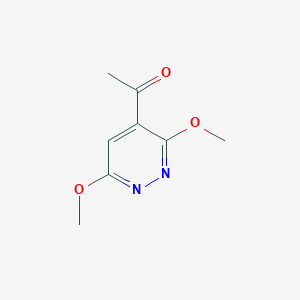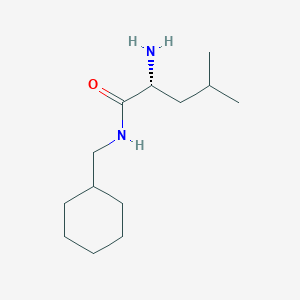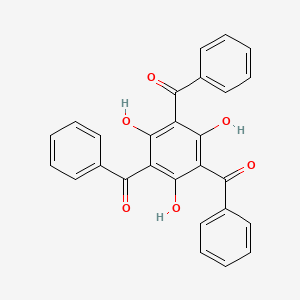
Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] is a complex organic compound characterized by the presence of three phenyl groups attached to a central benzene ring substituted with three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of benzoyl chloride with 1,3,5-trihydroxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Methanone, (2,4,6-trihydroxy-1,3,5-benzenetriyl)tris[phenyl-] involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the phenyl groups can engage in π-π interactions with other aromatic systems. These interactions contribute to the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- Methanone, (2,4-dihydroxyphenyl)phenyl-
- Methanone, (2-methylphenyl)phenyl-
- Methanone, (4-hydroxyphenyl)phenyl-
Properties
CAS No. |
1818-24-2 |
|---|---|
Molecular Formula |
C27H18O6 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(3,5-dibenzoyl-2,4,6-trihydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C27H18O6/c28-22(16-10-4-1-5-11-16)19-25(31)20(23(29)17-12-6-2-7-13-17)27(33)21(26(19)32)24(30)18-14-8-3-9-15-18/h1-15,31-33H |
InChI Key |
UBMICKBPOJPPHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(C(=C2O)C(=O)C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


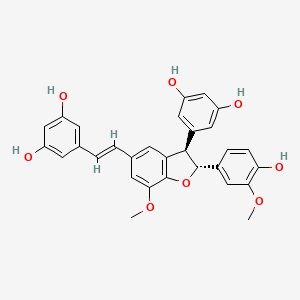
![14H-Dibenzo[a,j]phenothiazine](/img/structure/B14762341.png)
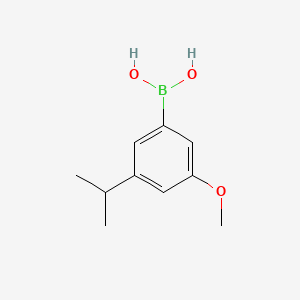
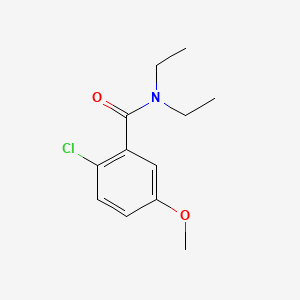
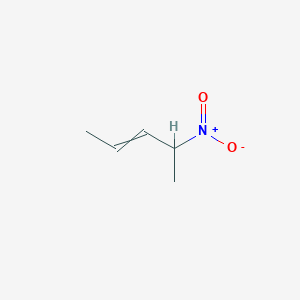
![Ethanone, 2-[(3,4-dichlorophenyl)methylamino]-1-[2-(1-pyrrolidinylmethyl)-1-piperidinyl]-](/img/structure/B14762375.png)
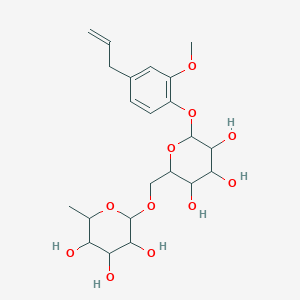
![2-(5-Hydroxy-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B14762392.png)
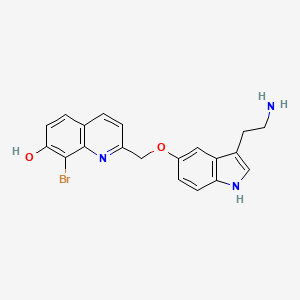
![(3R,4S,5S,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B14762406.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1-sulfonyl fluoride](/img/structure/B14762407.png)
